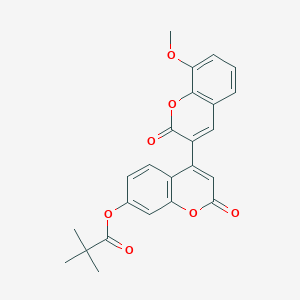

4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2,2-dimethylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2,2-dimethylpropanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as DMC and is a derivative of coumarin, a natural compound found in many plants. DMC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Photopolymerization Catalysts

Compounds bearing chromophore groups and demonstrating photophysical or photochemical properties, similar to the structure of interest, have been proposed as photoinitiators or photoiniferters in polymerization processes. For example, a study by Guillaneuf et al. (2010) introduced a novel compound for nitroxide-mediated photopolymerization, highlighting the role of UV-induced radical generation in polymer synthesis Guillaneuf et al., 2010.

Organophosphorus Chemistry

Research by Pedersen and Lawesson (1974) on organophosphorus compounds demonstrates the synthetic versatility and reactivity of compounds with functionalities similar to the one , particularly in the formation of dithiole thiones, indicating the potential of such compounds in synthesizing sulfur-containing heterocycles Pedersen & Lawesson, 1974.

Multifunctional Catalysis

A study by Climent et al. (2010) on process intensification using multifunctional catalysts for the synthesis of fine chemicals underscores the potential application of structurally complex molecules in catalysis, especially in one-pot multistep reactions Climent et al., 2010.

ACAT Inhibition

In the field of medicinal chemistry, compounds structurally related to 4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2,2-dimethylpropanoate have been studied for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical in cholesterol metabolism. Kataoka et al. (1995) explored N-(4-oxochroman-8-yl)amide derivatives for their potent ACAT inhibitory activity, highlighting the significance of such structures in drug discovery Kataoka et al., 1995.

properties

IUPAC Name |

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7/c1-24(2,3)23(27)29-14-8-9-15-16(12-20(25)30-19(15)11-14)17-10-13-6-5-7-18(28-4)21(13)31-22(17)26/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONUBDLZJVUWNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2659129.png)

![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)

![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)

![(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride](/img/no-structure.png)

![1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2659143.png)

![8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide](/img/structure/B2659144.png)